3-(Cyclopropylmethoxy)propanenitrile
Overview
Description
3-(Cyclopropylmethoxy)propanenitrile is an organic compound with the molecular formula C7H11NO and a molecular weight of 125.17 g/mol It is characterized by the presence of a nitrile group (-CN) attached to a propanenitrile backbone, with a cyclopropylmethoxy substituent at the third carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Cyclopropylmethoxy)propanenitrile typically involves the reaction of cyclopropylmethanol with 3-bromopropanenitrile in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of cyclopropylmethanol is replaced by the nitrile group of 3-bromopropanenitrile .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions: 3-(Cyclopropylmethoxy)propanenitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form carboxylic acids under strong oxidative conditions.
Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted nitriles depending on the nucleophile used.
Scientific Research Applications
3-(Cyclopropylmethoxy)propanenitrile has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving nitriles.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Cyclopropylmethoxy)propanenitrile is not well-documented. like other nitriles, it may interact with biological molecules through its nitrile group, which can undergo hydrolysis to form carboxylic acids or amides. These interactions can affect various molecular targets and pathways, potentially leading to biological effects.
Comparison with Similar Compounds
3-(Cyclopropylmethoxy)propanoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
3-(Cyclopropylmethoxy)propanamine: Similar structure but with an amine group instead of a nitrile group.
Cyclopropylmethanol: The parent alcohol from which 3-(Cyclopropylmethoxy)propanenitrile is derived.
Properties
IUPAC Name |
3-(cyclopropylmethoxy)propanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c8-4-1-5-9-6-7-2-3-7/h7H,1-3,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORJJJDKPWWVKSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COCCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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